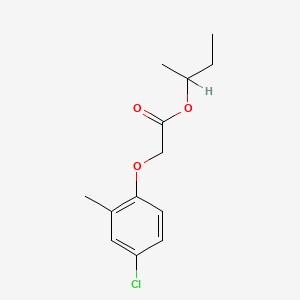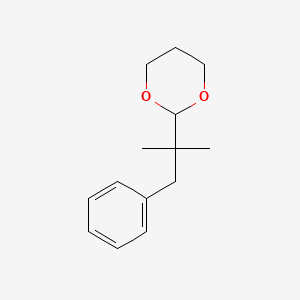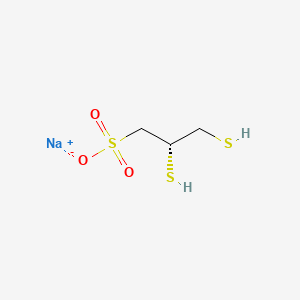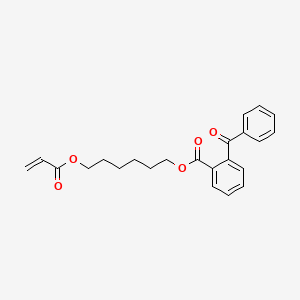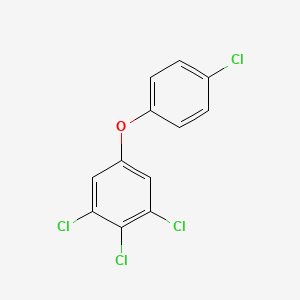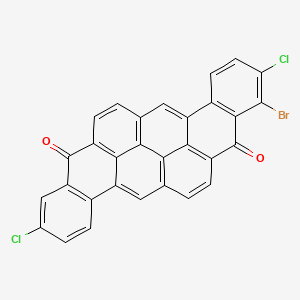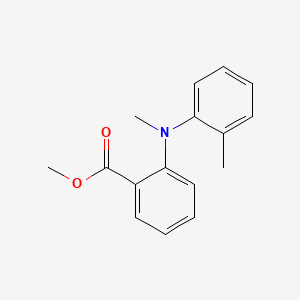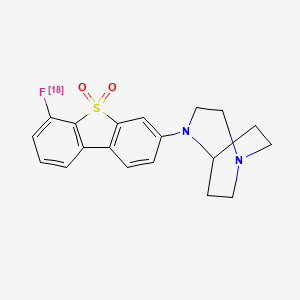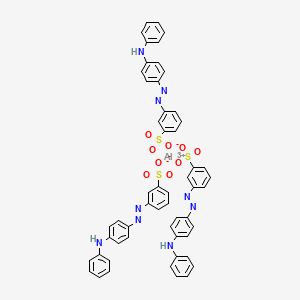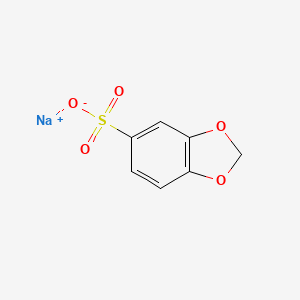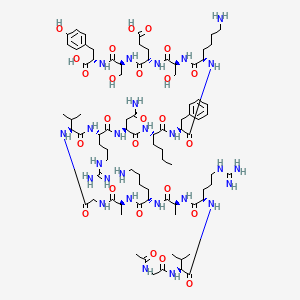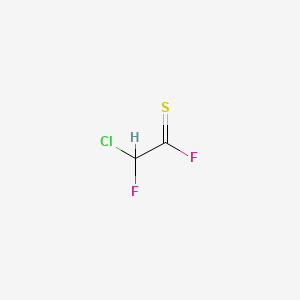
Dipotassium cyanamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium cyanamidate is a chemical compound with the molecular formula CH₂KN₂. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in the synthesis of other chemicals and has significant importance in research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium cyanamidate can be synthesized through the reaction of potassium cyanamide with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
KCN+KOH→CH2KN2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where potassium cyanamide and potassium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to evaporation to obtain the crystalline product. The purity of the compound is ensured through various purification techniques such as recrystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium cyanamidate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: It can be reduced to form simpler nitrogen compounds.
Substitution: It can undergo substitution reactions where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitrogen-containing heterocycles, amines, and other organic compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Dipotassium cyanamidate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fertilizers, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dipotassium cyanamidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The cyanamide group in the compound is highly reactive and can participate in various chemical transformations, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium cyanamide: Similar in structure but differs in reactivity and applications.
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Sodium cyanamide: Another similar compound with different industrial applications.
Uniqueness
Dipotassium cyanamidate is unique due to its specific reactivity and the types of products it can form. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
20611-80-7 |
|---|---|
Molekularformel |
CH2K2N2+2 |
Molekulargewicht |
120.237 g/mol |
IUPAC-Name |
dipotassium;cyanamide |
InChI |
InChI=1S/CH2N2.2K/c2-1-3;;/h2H2;;/q;2*+1 |
InChI-Schlüssel |
CSBWUJFVBYIULB-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


